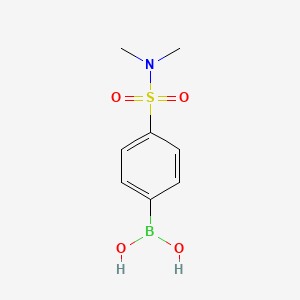

4-(N,N-Dimethylsulfamoyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(dimethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUGXBSXXJTVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657141 | |

| Record name | [4-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-59-7 | |

| Record name | [4-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-Dimethylsulphonamido)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid

Abstract

This guide provides an in-depth technical overview of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid, a specialized arylboronic acid of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, discuss robust synthetic and purification strategies, and detail its principal application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, this document contextualizes its relevance in modern drug discovery programs, outlines essential analytical characterization techniques, and provides critical safety and handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to apply this versatile reagent with confidence and precision.

The Context: Arylboronic Acids in Modern Synthesis

The development of carbon-carbon bond-forming reactions has revolutionized the construction of complex organic molecules. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry.[1] This reaction's power lies in its ability to forge C-C bonds with high efficiency and functional group tolerance under relatively mild conditions. The organoboron component, typically an arylboronic acid, is a critical partner in this transformation. Boronic acids are generally stable, crystalline solids with low toxicity compared to other organometallic reagents, making them highly valuable in both academic and industrial settings.[2][3] this compound emerges from this class as a particularly useful reagent, combining the reactivity of the boronic acid moiety with the unique electronic and steric properties of the N,N-dimethylsulfamoyl group.

Physicochemical Properties and Structure

This compound is a white to off-white solid at room temperature.[4] Its identity and core properties are summarized below. The presence of the sulfonamide group imparts specific electronic characteristics to the phenyl ring, influencing its reactivity in cross-coupling reactions, while the boronic acid function serves as the reactive handle for transmetalation to the palladium catalyst.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 486422-59-7 | [5] |

| Molecular Formula | C₈H₁₂BNO₄S | [4] |

| Molecular Weight | 229.06 g/mol | [4] |

| Physical Form | Solid | [4] |

| SMILES String | CN(S(=O)(C1=CC=C(B(O)O)C=C1)=O)C | [4] |

| InChI Key | VVUGXBSXXJTVDS-UHFFFAOYSA-N | [4] |

Diagram 1: Chemical Structure

The molecular structure features a phenyl ring substituted at the 1- and 4-positions with a boronic acid group [-B(OH)₂] and an N,N-dimethylsulfamoyl group [-SO₂N(CH₃)₂], respectively.

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis. This approach is highly effective for preparing this compound from its corresponding aryl bromide.

Expertise & Causality:

The choice of n-Butyllithium (n-BuLi) is critical for the initial halogen-metal exchange, as it is a strong enough base to deprotonate the aryl bromide efficiently at low temperatures. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the reaction of n-BuLi with the electrophilic sulfur of the sulfonamide group. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help prevent the formation of over-alkyated borate complexes. Acidic workup is required to hydrolyze the boronate ester intermediate to the final boronic acid.

Step-by-Step Synthesis Workflow:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. The addition is often exothermic, so maintain strict temperature control. After the addition is complete, allow the reaction to stir at -78 °C for an additional hour before slowly warming to room temperature overnight.

-

Hydrolysis (Workup): Quench the reaction by slowly adding 2 M hydrochloric acid (HCl) at 0 °C until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is often purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds containing a sulfonamide moiety.[6]

Mechanism Overview:

The catalytic cycle is a well-established sequence of three main steps:[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming a di-aryl palladium(II) species.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful formation of the biaryl product confirms the activity of the catalyst, the purity of the reagents, and the appropriateness of the reaction conditions.

-

Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or Ethanol/H₂O) is commonly used.[7][8] The base's solubility and the reaction's temperature requirements guide the solvent choice.

-

Reaction Execution: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.

Role in Medicinal Chemistry and Drug Discovery

The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[9] Beyond this, arylboronic acids are indispensable building blocks for creating libraries of novel compounds for screening.

The 4-(N,N-dimethylsulfamoyl) substituent is particularly valuable in drug design:

-

Hydrogen Bond Acceptor: The sulfonyl oxygens are strong hydrogen bond acceptors, enabling specific interactions with biological targets like enzyme active sites.

-

Improved Physicochemical Properties: This group can enhance aqueous solubility and modulate lipophilicity (logP), which are critical parameters for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The sulfonamide linkage is generally resistant to metabolic degradation, which can improve the half-life of a potential drug.

By incorporating this specific boronic acid into a molecular scaffold via Suzuki coupling, medicinal chemists can systematically probe structure-activity relationships (SAR) and optimize lead compounds for improved potency and drug-like properties.[10]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is essential. The following techniques are standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (two doublets in the ~7.5-8.2 ppm region), a singlet for the two N-methyl groups (~2.7 ppm), and a broad singlet for the acidic -B(OH)₂ protons, which may be exchangeable with D₂O.

-

¹³C NMR: Will display signals for the four distinct aromatic carbons and the N-methyl carbons.

-

¹¹B NMR: This is a highly diagnostic technique for boronic acids.[11] A signal in the range of 28-30 ppm (relative to BF₃·OEt₂) is characteristic of a trigonal planar arylboronic acid.[11]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for O-H (broad, ~3300 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), and strong S=O stretches (~1350 and 1160 cm⁻¹).

Safety, Handling, and Storage

Proper handling is imperative for laboratory safety. The following information is synthesized from typical Safety Data Sheets (SDS) for arylboronic acids.[4][12][13]

Table 2: GHS Hazard and Safety Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[14]H319: Causes serious eye irritation.[14] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. Use in a well-ventilated fume hood. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining reagent integrity. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its robust performance in the Suzuki-Miyaura coupling, combined with the desirable properties of the sulfonamide group, makes it a strategic choice for constructing complex molecules with tailored functions. By understanding its properties, synthesis, and application with the scientific causality detailed in this guide, researchers can effectively leverage this building block to advance their scientific objectives, from fundamental organic synthesis to the development of next-generation therapeutics.

References

-

American Elements. This compound | CAS 486422-59-7. [Link]

-

AbacipharmTech. This compound. [Link]

-

Garg, A., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Future Journal of Pharmaceutical Sciences. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boosting Drug Potency: 4-(Methylsulfonyl)phenylboronic Acid in Medicinal Chemistry. [Link]

-

Fraga, M., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (MDPI). [Link]

-

Singh, J., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Pharmaceutical Design. [Link]

-

Angene. The Role of Phenylboronic Acid in Pharmaceutical Synthesis. [Link]

-

Al-Masri, O. A., et al. (2018). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. BMC Chemistry. [Link]

-

Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Cogent Chemistry. [Link]

-

Kurt, M., et al. (2015). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure. [Link]

-

Basile, V., et al. (2018). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Explained. (2020). Suzuki Coupling. YouTube. [Link]

-

PubChem. 4-(Dimethylamino)phenylboronic acid. [Link]

- CN107117904A. A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

Ghorbani-Vaghei, R., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

-

Schmidt, V. A., et al. (2016). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals. Journal of the American Chemical Society. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Chapin, B. M., & Tovar, J. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Atilgan, M., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]

-

PubChem. {4-[(Dimethylamino)methyl]phenyl}boronic acid. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

van der Vlies, A. J., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Gels (MDPI). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. nbinno.com [nbinno.com]

- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid: Synthesis, Properties, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand out as exceptionally versatile building blocks. Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions have cemented their role in the rapid assembly of complex molecular architectures. Among these, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a reagent of increasing importance. Characterized by the presence of a boronic acid group and an electron-withdrawing N,N-dimethylsulfamoyl moiety, this compound offers unique reactivity and functionality. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its structure, properties, a robust synthesis protocol, and its critical applications, with a focus on the Suzuki-Miyaura coupling and its potential in pharmaceutical research.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional organic compound. The boronic acid group [-B(OH)₂] is the reactive center for cross-coupling reactions, while the N,N-dimethylsulfamoyl group [-SO₂N(CH₃)₂] at the para position significantly influences the electronic properties of the phenyl ring. This electron-withdrawing group modulates the reactivity of the boronic acid and provides a potential site for hydrogen bonding, which can be exploited in drug design and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 486422-59-7 | [1][2] |

| Molecular Formula | C₈H₁₂BNO₄S | [3][4] |

| Molecular Weight | 229.06 g/mol | [3][4] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | Approximately 160-165 °C | [1] |

| Solubility | Soluble in many organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetonitrile. | [1] |

| SMILES String | CN(S(=O)(C1=CC=C(B(O)O)C=C1)=O)C | [3] |

| InChI Key | VVUGXBSXXJTVDS-UHFFFAOYSA-N | [3][5] |

Synthesis Protocol

The synthesis of arylboronic acids is a well-established field. A common and reliable strategy involves the lithiation of an aryl halide followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. This method provides a clean and generally high-yielding route to the desired product.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol describes a representative synthesis starting from 4-bromo-N,N-dimethylbenzenesulfonamide.

Step 1: Preparation of Starting Material (If not commercially available) 4-bromo-N,N-dimethylbenzenesulfonamide can be synthesized from 4-bromobenzenesulfonyl chloride and dimethylamine.

Step 2: Lithiation and Borylation

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The entire reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.

-

Dissolution: Dissolve 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The choice of an anhydrous ether-based solvent like THF is critical as it is non-protic and effectively solvates the organolithium species.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic lithiation reaction, prevent side reactions such as solvent deprotonation, and ensure the stability of the resulting aryllithium species.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. The n-BuLi acts as a strong base to perform a lithium-halogen exchange, generating the aryllithium intermediate. A slight excess ensures complete conversion of the starting material.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour. This allows the lithium-halogen exchange to proceed to completion.

-

Borylation: Add triisopropyl borate (B(O-iPr)₃, ~1.2 equivalents) dropwise, again keeping the temperature below -70 °C. The borate ester acts as the electrophilic boron source. The nucleophilic carbon of the aryllithium attacks the electron-deficient boron atom. Using a slight excess of the borate ester helps to drive the reaction to completion.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This ensures the complete formation of the boronate ester intermediate.

Step 3: Hydrolysis and Work-up

-

Quenching: Cool the mixture in an ice bath and slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl). This step is highly exothermic and must be performed with caution. The acid serves two purposes: it neutralizes any remaining organolithium or alkoxide species and hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). The product will partition into the organic layer.

-

Washing: Wash the combined organic layers with water and then with brine. This removes any remaining acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water, or an ether/hexane mixture) to yield pure this compound.

Key Applications in Chemical Synthesis

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of biaryl systems.[6][7][8]

Mechanism and Role of Substituents: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the N,N-dimethylsulfamoyl group can increase the rate of the transmetalation step—often the rate-limiting step—by making the boronic acid more electrophilic and facilitating the transfer of the aryl group from boron to palladium.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.). The choice of base is crucial for activating the boronic acid.

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane/water or toluene/ethanol/water. The presence of water is often beneficial for the efficiency of the reaction.

-

Inert Atmosphere: Purge the vial with an inert gas (nitrogen or argon) and seal it.

-

Heating: Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase.

-

Purification: Purify the resulting biaryl product using column chromatography on silica gel.

Relevance in Medicinal Chemistry and Drug Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[9] this compound serves as a valuable intermediate for synthesizing complex molecules with potential therapeutic applications, such as benzimidazole-based anticancer drugs.[1]

The broader family of phenylboronic acid (PBA) derivatives has been extensively explored for several advanced biomedical applications:

-

Tumor Targeting: PBA moieties can form reversible covalent bonds with diols. This property is exploited for targeting sialic acid residues, which are often overexpressed on the surface of cancer cells, enabling selective drug delivery.[10][11]

-

Stimuli-Responsive Drug Delivery: The boronic ester bond is sensitive to pH and the presence of sugars like glucose. This has led to the development of "smart" drug delivery systems that release their therapeutic payload in response to specific biological cues, such as the acidic tumor microenvironment or elevated glucose levels in diabetic patients.[12][13][14]

-

Enzyme Inhibition: The boron atom can act as a transition-state analog, making boronic acid derivatives potent inhibitors of certain enzymes, particularly serine proteases. The FDA-approved drug Bortezomib (Velcade®), a boronic acid peptide, is a prime example.[9]

The N,N-dimethylsulfamoyl group in the title compound can further enhance its utility by acting as a bioisostere for other functional groups and by participating in crucial hydrogen-bonding interactions with biological targets.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Tox. 4) and causes skin and serious eye irritation.[3][15][16] It is associated with the GHS07 pictogram and a "Warning" signal word.[3]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[1][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Avoid generating dust and direct contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[2][16] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended, as boronic acids can slowly dehydrate to form cyclic boroxine anhydrides.[2][16]

Conclusion

This compound is a highly functionalized and valuable building block for synthetic and medicinal chemists. Its predictable reactivity in Suzuki-Miyaura coupling, modulated by the electron-withdrawing sulfamoyl group, allows for the efficient synthesis of a wide array of biaryl compounds. Furthermore, its structural features present significant opportunities for the development of targeted therapies and advanced drug delivery systems. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in research and development.

References

- This compound - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds022317]

- [4-[(DIMETHYLAMINO)SULFONYL]PHENYL]BORONIC ACID - ChemBK. [URL: https://www.chembk.com/en/chem/[4-[(DIMETHYLAMINO)SULFONYL]PHENYL]BORONIC%20ACID]

- 486422-59-7|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/486422-59-7.html]

- This compound | CAS 486422-59-7 - American Elements. [URL: https://www.americanelements.com/4-n-n-dimethylsulfamoyl-phenylboronic-acid-486422-59-7]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC446340010&productDescription=4-%28DIMETHYLAMINO%29PHENYLBORONIC+ACID+PINACOL+ESTER%2C+97%25%2C+SPC&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/assets/sds/D4013_EN.pdf]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/741469]

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Asian Journal of Pharmaceutical Sciences. [URL: https://www.sciencedirect.com/science/article/pii/S181808761830386X]

- This compound - AbacipharmTech. [URL: https://www.abacipharmatech.com/product/4-(n-n-dimethylsulfamoyl)phenylboronic-acid_486422-59-7.html]

- SAFETY DATA SHEET - AK Scientific, Inc. [URL: https://www.aksci.com/sds/A679_sds.pdf]

- SAFETY DATA SHEET - Fisher Scientific (4-(Dimethylcarbamoyl)phenylboronic acid). [URL: https://www.fishersci.com/store/msds?partNumber=AC391480050]

- 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/149104-88-1_1HNMR.htm]

- 4-(N?N-Dimethylsulfamoyl)phenylboronic acid - Biotuva Life Sciences. [URL: https://www.biotuva.com/4-n-n-dimethylsulfamoyl-phenylboronic-acid-cas-no-486422-59-7]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/25/19/4323]

- 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Dimethylamino_phenylboronic-acid]

- Phenylboronic Acid-polymers for Biomedical Applications - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30295184/]

- Phenylboronic acid-modified nanoparticles for cancer treatment - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/bm/d3bm00673h]

- 4-(Methanesulfonyl)phenylboronic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/642921]

- Synthesis of 4-carboxy-phenylboronic acid via saponification reaction - ResearchGate. [URL: https://www.researchgate.

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6198284/]

- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application - ResearchGate. [URL: https://www.researchgate.

- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene - ChemSpider Synthetic Pages. [URL: http://cssp.chemspider.com/433]

- 4-(N, N-Dimethylsulfamoyl)phenylboronic acid, min 95%, 1 gram - Reagents. [URL: https://reagents.com/4-n-n-dimethylsulfamoyl-phenylboronic-acid-min-95-1-gram/]

- This compound | 486422-59-7 - Sigma-Aldrich (Fluorochem). [URL: https://www.sigmaaldrich.com/US/en/product/fluka/fluh99c848a4]

- 4-(Dimethylamino)phenylboronic Acid | 28611-39-4 - Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/IN/en/p/D4428]

- 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid - Boron Molecular. [URL: https://boronmolecular.com/product/4-nn-dimethylaminocarbonylphenylboronic-acid/]

- {4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22506610]

- Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4901962/]

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. [URL: https://jns.kashanu.ac.ir/article_112258.html]

- Masking Boronic Acids for Suzuki Coupling - YouTube. [URL: https://www.youtube.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38311545/]

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - ResearchGate. [URL: https://www.researchgate.net/publication/341883350_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents]

Sources

- 1. chembk.com [chembk.com]

- 2. 486422-59-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 9. mdpi.com [mdpi.com]

- 10. japsonline.com [japsonline.com]

- 11. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid (CAS 486422-59-7) for Drug Discovery Professionals

Introduction: The Strategic Importance of Boronic Acids in Modern Medicinal Chemistry

The landscape of drug discovery has been significantly shaped by the strategic incorporation of unique chemical motifs that impart desirable pharmacological properties. Among these, the boronic acid functional group has emerged as a cornerstone in the design of targeted therapies, particularly in oncology. Its ability to form reversible covalent bonds with biological targets, such as the active sites of enzymes, offers a distinct advantage in achieving high potency and selectivity.[1][2][3] The Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib for multiple myeloma, underscoring the clinical translatability of this chemical class.[2][4]

This guide provides a comprehensive technical overview of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid (CAS 486422-59-7), a key building block in the synthesis of advanced kinase inhibitors. We will delve into its synthesis, physicochemical properties, and its critical role in the development of targeted cancer therapeutics, with a particular focus on its application in the synthesis of inhibitors for the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug development. This compound is a white to light yellow solid with the molecular formula C₈H₁₂BNO₄S and a molecular weight of 229.06 g/mol .[5][6]

| Property | Value | Reference(s) |

| CAS Number | 486422-59-7 | [5][6] |

| IUPAC Name | [4-(dimethylsulfamoyl)phenyl]boronic acid | [5] |

| Molecular Formula | C₈H₁₂BNO₄S | [5][6] |

| Molecular Weight | 229.06 g/mol | [5] |

| Appearance | White to light yellow solid | [7] |

| Melting Point | 140-144 °C | [6] |

| Boiling Point | 410.0 ± 55.0 °C (Predicted) | [7] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetonitrile. | [7] |

Synthesis of this compound: A Self-Validating Protocol

The reliable synthesis of this compound is crucial for its application in multi-step drug synthesis. A common and efficient method involves a bromo-lithium exchange reaction from the readily available precursor, 4-bromo-N,N-dimethylbenzenesulfonamide.[8] This protocol is designed to be self-validating, with clear steps and expected outcomes.

Experimental Protocol: Synthesis via Bromo-Lithium Exchange

This protocol is adapted from established methods for the synthesis of substituted phenylboronic acids.[8][9]

Materials:

-

4-bromo-N,N-dimethylbenzenesulfonamide

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, dissolve 4-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq) in a mixture of anhydrous THF and anhydrous toluene (4:1 v/v).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Borate: To the cooled solution, slowly add triisopropyl borate (1.2 eq).

-

Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq) dropwise via a syringe. The addition should be controlled to keep the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quenching: Slowly quench the reaction by adding aqueous HCl (1M) while the mixture is still cold.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as organolithium reagents are highly reactive with water and oxygen.

-

Low Temperature (-78 °C): The bromo-lithium exchange and subsequent reaction with the borate ester are highly exothermic and need to be performed at low temperatures to prevent side reactions and ensure selectivity.

-

One-Pot Procedure: The addition of the borate ester before the organolithium reagent in a "one-pot" fashion can improve yields by immediately trapping the generated aryllithium species.[8]

Application in Drug Development: A Key Building Block for PI3Kβ Inhibitors

This compound is a pivotal intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway.[10][11] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][12]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K family of lipid kinases plays a central role in this pathway. Upon activation by growth factor receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane. This leads to the activation of Akt, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[4][13] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[12] Loss of PTEN function, a common event in cancer, leads to hyperactivation of the PI3K pathway.[10]

Case Study: Synthesis of the PI3Kβ Inhibitor GSK2636771

A compelling application of this compound is in the synthesis of GSK2636771, a potent and selective inhibitor of the PI3Kβ isoform.[10][11] Tumors with a loss of the PTEN suppressor are often highly dependent on PI3Kβ signaling, making it an attractive therapeutic target.[10] The synthesis of GSK2636771 and related compounds frequently employs a Suzuki-Miyaura cross-coupling reaction to introduce the sulfonamide-containing phenyl group.[14][15]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on standard procedures for Suzuki-Miyaura reactions used in the synthesis of complex pharmaceutical intermediates.[14][15]

Materials:

-

Appropriate aryl halide (e.g., a substituted bromo-benzimidazole core)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, DME/water)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Extraction: Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion: A Versatile Tool for Targeted Drug Discovery

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic use in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules with potent biological activity. The sulfonamide moiety can contribute to improved physicochemical properties and target engagement. As demonstrated by its application in the synthesis of PI3Kβ inhibitors, this compound plays a crucial role in the development of targeted therapies for cancers with specific genetic alterations, such as PTEN loss. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the discovery of next-generation therapeutics.

References

- Li, Y., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

- da Silva, J. F., et al. (2020).

- Singh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.

- Barlaam, B., et al. (2015). Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. Journal of Medicinal Chemistry, 58(2), 943–962.

- Das, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(11), 1109.

-

Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140–156.

-

Bio-Rad. (n.d.). PI3K/AKT/mTOR Signaling. Retrieved from [Link]

-

Guillermet-Guibert, J. (2021). The cell signalling enzymes PI3Kalpha and PI3Kβ play major roles in the body. Toulouse Cancer Research Center. Retrieved from [Link]

- Liu, F., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.

- Thorpe, L. M., et al. (2015). A Review of the PI3K/AKT/mTOR Pathway and Its Role in Pathogenesis and Clinical Management of Cancers. Discovery medicine, 19(104), 195–205.

-

ChemBK. (2024). [4-[(DIMETHYLAMINO)SULFONYL]PHENYL]BORONIC ACID. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of PI3K-beta inhibitor GSK2636771 - NCI Drug Dictionary. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2018). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]

-

ResearchGate. (2019). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

- Janku, F., et al. (2018). The present and future of PI3K inhibitors for cancer therapy.

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- Kumar, A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(15), 4632–4640.

- da Silva, J. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(13), 3045.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Maloney, K. M., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1533–1540.

- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

- D'Amato, V., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules (Basel, Switzerland), 26(10), 2955.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. americanelements.com [americanelements.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chembk.com [chembk.com]

- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Facebook [cancer.gov]

- 12. cusabio.com [cusabio.com]

- 13. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to 4-[(Dimethylamino)sulfonyl]phenylboronic Acid: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, arylboronic acids stand out as exceptionally versatile building blocks. Their prominence is largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] Among these, 4-[(Dimethylamino)sulfonyl]phenylboronic acid has emerged as a compound of significant interest. Its unique electronic properties, stemming from the electron-withdrawing dimethylamino)sulfonyl group, modulate the reactivity of the boronic acid moiety, offering distinct advantages in synthesis and biological applications.[3]

This technical guide provides an in-depth exploration of 4-[(Dimethylamino)sulfonyl]phenylboronic acid, covering its fundamental physicochemical properties, its critical role in synthetic chemistry, and detailed protocols for its application. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and materials science, facilitating the effective utilization of this valuable reagent. Boron-containing compounds, particularly boronic acids, have seen a surge in interest following the FDA approval of drugs like Bortezomib (Velcade®), which has underscored their therapeutic potential.[4][5]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its successful application in research and development. 4-[(Dimethylamino)sulfonyl]phenylboronic acid is a white to light yellow solid, soluble in many organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetonitrile.[6] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H12BNO4S | [6] |

| Molecular Weight (Molar Mass) | 229.06 g/mol | [6] |

| CAS Number | 486422-59-7 | [6] |

| Melting Point | 140-144 °C | [6] |

| Boiling Point (Predicted) | 410.0 ± 55.0 °C | [6] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 7.39 ± 0.10 | [6] |

These properties are crucial for designing reaction conditions, developing analytical methods, and understanding the compound's behavior in biological systems.

Synthesis and Mechanism

General Synthesis Route

The preparation of 4-[(Dimethylamino)sulfonyl]phenylboronic acid typically involves a bromo-lithium exchange reaction.[3] The synthesis starts from a readily available brominated precursor, which is converted to the corresponding boronic acid.

A common synthetic pathway is as follows:

-

Reaction of 4-bromobenzenesulfonyl chloride with dimethylamine to form N,N-dimethyl-4-bromobenzenesulfonamide.

-

This intermediate then undergoes a lithium-halogen exchange at low temperatures (e.g., -78°C) using an organolithium reagent like n-butyllithium.

-

The resulting aryllithium species is trapped with a trialkyl borate, such as triisopropyl borate, to form a boronate ester.

-

Finally, acidic workup hydrolyzes the boronate ester to yield the desired 4-[(Dimethylamino)sulfonyl]phenylboronic acid.[3]

Figure 1: General synthetic workflow for 4-[(dimethylamino)sulfonyl]phenylboronic acid.

Applications in Drug Discovery and Organic Synthesis

The unique structure of 4-[(Dimethylamino)sulfonyl]phenylboronic acid makes it a valuable reagent in several areas, most notably in the synthesis of pharmaceutical intermediates and as a ligand in catalysis.[6]

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The electron-withdrawing sulfonyl group can influence the reaction kinetics and yields, often requiring fine-tuning of catalytic systems.[8] This reaction is a cornerstone of modern drug synthesis, enabling the construction of complex biaryl structures found in many active pharmaceutical ingredients (APIs).[1]

Boronate Affinity Chromatography

The boronic acid moiety can reversibly form cyclic esters with cis-diols. This property is the basis of boronate affinity chromatography, a technique used for the separation and purification of diol-containing biomolecules like glycoproteins, nucleotides, and catechols.[3] The electron-withdrawing nature of the sulfonyl group in 4-[(dimethylamino)sulfonyl]phenylboronic acid lowers the pKa of the boronic acid, allowing for effective binding of cis-diols at or near physiological pH, which is a significant advantage over unsubstituted phenylboronic acid.[3]

Use as a Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various therapeutic agents, including benzimidazole anticancer drugs.[6] Its ability to participate in robust C-C bond formation makes it a key building block for creating complex molecular scaffolds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using 4-[(dimethylamino)sulfonyl]phenylboronic acid.

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of 4-[(dimethylamino)sulfonyl]phenylboronic acid with an aryl bromide.

Materials:

-

4-[(Dimethylamino)sulfonyl]phenylboronic acid

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent system (e.g., Toluene and Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 eq.), 4-[(dimethylamino)sulfonyl]phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask.

-

Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[9]

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to obtain the pure biaryl product.[9]

-

Figure 2: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-[(dimethylamino)sulfonyl]phenylboronic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid direct contact with skin and eyes.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10]

-

First Aid:

It is crucial to consult the Safety Data Sheet (SDS) for the specific product being used before commencing any experimental work.[10][11][12]

Conclusion

4-[(Dimethylamino)sulfonyl]phenylboronic acid is a highly functionalized and valuable reagent for the modern chemist. Its well-defined physicochemical properties, coupled with its utility in robust synthetic methodologies like the Suzuki-Miyaura cross-coupling, make it an important tool in the synthesis of complex molecules for drug discovery and materials science. The electron-withdrawing sulfonyl group provides unique reactivity that can be leveraged for specific synthetic challenges, particularly in creating novel pharmaceutical intermediates. By following established protocols and adhering to safety guidelines, researchers can effectively harness the potential of this versatile compound.

References

-

ChemBK. (2024). [4-[(DIMETHYLAMINO)SULFONYL]PHENYL]BORONIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)phenylboronic acid. Retrieved from [Link]

-

Shapiro, N. D., & Toste, F. D. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1142(1), 79–85. Retrieved from [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999. Retrieved from [Link]

-

Tsoi, Y. T., et al. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(10), 1289. Retrieved from [Link]

-

Kar, A., et al. (2010). A General Copper-Catalyzed Sulfonylation of Arylboronic Acids. Organic Letters, 12(16), 3584–3587. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112437. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-(ジメチルアミノ)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Synthesis of 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid: A Comprehensive Technical Guide

Introduction

4-(N,N-Dimethylsulfamoyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1][2] The presence of the N,N-dimethylsulfamoyl group imparts specific electronic and steric properties, influencing the reactivity and physicochemical characteristics of molecules incorporating this moiety. This guide provides an in-depth exploration of the synthetic pathways leading to this compound, offering a detailed, step-by-step protocol for its preparation, alongside a discussion of alternative routes and critical experimental considerations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, purification, and application.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂BNO₄S | [3] |

| Molecular Weight | 229.06 g/mol | [3] |

| Appearance | Solid | [3] |

| CAS Number | 486422-59-7 | [3] |

Primary Synthesis Pathway: A Two-Step Approach

The most common and reliable method for the synthesis of this compound involves a two-step sequence, commencing with the preparation of the key intermediate, N,N-dimethyl-4-bromobenzenesulfonamide, followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of N,N-Dimethyl-4-bromobenzenesulfonamide

The initial step involves the reaction of commercially available 4-bromobenzenesulfonyl chloride with dimethylamine. This is a nucleophilic substitution reaction at the sulfonyl group.

Reaction Mechanism:

Caption: Nucleophilic substitution for N,N-Dimethyl-4-bromobenzenesulfonamide synthesis.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine (2.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The flask is cooled in an ice bath to 0 °C.

-

Addition of Sulfonyl Chloride: A solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the stirred dimethylamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with water, 1M hydrochloric acid (to remove excess dimethylamine), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure N,N-dimethyl-4-bromobenzenesulfonamide as a solid.

Step 2: Lithiation-Borylation of N,N-Dimethyl-4-bromobenzenesulfonamide

The second and final step is the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.[4]

Reaction Mechanism:

Caption: Lithiation-borylation pathway to the target boronic acid.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with N,N-dimethyl-4-bromobenzenesulfonamide (1.0 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the lithiated intermediate is typically rapid at this temperature.

-

Borylation: After stirring for an additional 30 minutes at -78 °C, triisopropyl borate (1.2 equivalents) is added dropwise, again maintaining the low temperature. The reaction mixture is stirred at -78 °C for 2 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allowing it to cool slowly to induce crystallization.[5][6] The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Alternative Synthesis Pathway: Pinacol Ester Intermediate

An alternative and often preferred route, especially for purification and stability, involves the formation of the pinacol ester of the boronic acid, which is then deprotected in a final step.

Step 2a: Synthesis of this compound pinacol ester

Instead of quenching the boronate complex with an aqueous acid, it is reacted with pinacol.

Experimental Protocol Modification:

Following the borylation step with triisopropyl borate, pinacol (1.5 equivalents) is added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred overnight. The work-up is similar to the previous method. The resulting pinacol ester is generally more stable and easier to purify by column chromatography on silica gel.[7]

Step 2b: Deprotection of the Pinacol Ester

The pinacol protecting group can be removed under various conditions to yield the free boronic acid.

Experimental Protocol:

A common method for deprotection involves transesterification with a diol that forms a more stable complex, followed by hydrolysis.[8][9]

-

Transesterification: The pinacol ester is dissolved in a suitable solvent, and an excess of a diol like diethanolamine is added. The reaction is stirred at room temperature.

-

Hydrolysis: The resulting diethanolamine-boronate complex is then hydrolyzed using an aqueous acid to afford the free boronic acid.

Alternatively, acidic hydrolysis can be employed directly, though this may require more forcing conditions.[10]

Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl protons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point: The melting point of the purified solid can be compared to literature values as an indicator of purity.

Safety and Handling

The synthesis of this compound involves the use of hazardous reagents that require careful handling.

-

n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[11] It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe techniques. Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, is mandatory.[10]

-

Triisopropyl Borate: This reagent is flammable and should be handled in a well-ventilated fume hood.[12]

-

Solvents: Anhydrous solvents are critical for the success of the lithiation-borylation step. Solvents should be properly dried before use.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step pathway involving lithiation-borylation of N,N-dimethyl-4-bromobenzenesulfonamide is a robust and efficient method. The alternative route via the pinacol ester offers advantages in terms of stability and purification. Careful attention to experimental conditions, particularly the use of anhydrous solvents and the safe handling of pyrophoric reagents, is paramount for a successful synthesis. This guide provides the necessary details for researchers to confidently prepare this valuable synthetic building block.

References

-

How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

-

Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016, May 9). Retrieved from [Link]

-

Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. Retrieved from [Link]

-

Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. Retrieved from [Link]

-

Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. Retrieved from [Link]

-

Lithiation- Borylation in Synthesis. Retrieved from [Link]

-

boronic acid pinacol ester deprotection : r/chemistry - Reddit. (2020, October 1). Retrieved from [Link]

-

Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010, May 5). Retrieved from [Link]

-

The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Retrieved from [Link]

-

NMR determination of solvent dependent behavior and XRD structural properties of 4-carboxy phenylboronic acid: A DFT supported study | Request PDF - ResearchGate. Retrieved from [Link]

-

4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem. Retrieved from [Link]

-

Aminative Suzuki-Miyaura coupling - PubMed. (2024, February 29). Retrieved from [Link]

Sources

- 1. Tips & Tricks [chem.rochester.edu]

- 2. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 12. ftp.orgsyn.org [ftp.orgsyn.org]

The Alchemist's Compass: A Technical Guide to the Safe Handling of 4-(N,N-Dimethylsulfamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern medicinal chemistry and drug development, arylboronic acids stand as indispensable reagents, pivotal in the construction of complex molecular architectures. Among these, 4-(N,N-Dimethylsulfamoyl)phenylboronic acid has emerged as a valuable building block. However, its utility is intrinsically linked to a thorough understanding of its chemical nature and the implementation of rigorous safety protocols. This guide, crafted from the perspective of a Senior Application Scientist, eschews rigid templates to provide a dynamic and logical framework for the safe and effective handling of this compound. Herein, we delve into the causality behind experimental choices, grounding every recommendation in authoritative scientific principles to ensure a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: A Proactive Stance

Before the first crystal of this compound is weighed, a comprehensive understanding of its potential hazards is paramount. This proactive approach to safety forms the bedrock of a secure research environment.

GHS Classification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

-

Acute Toxicity 4, Oral (H302): Harmful if swallowed.[1]

The GHS pictogram associated with this classification is the exclamation mark (GHS07) .[1]

While specific toxicological data for this compound is limited, the broader class of arylboronic acids has been the subject of study. It is crucial to recognize that some arylboronic acids have been found to be weakly mutagenic in microbial assays.[2] The proposed mechanism for this mutagenicity involves the oxygen-mediated oxidation of the boron compounds to generate organic radicals. Therefore, minimizing exposure is a critical aspect of its handling.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂BNO₄S | [1] |

| Molecular Weight | 229.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 410 °C at 760 mmHg | [3] |

| Density | 1.37 g/cm³ | [3] |

| Flash Point | 201.7 °C | [3] |

| Storage Class | 11 - Combustible Solids | [1] |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The core principle of laboratory safety is the implementation of a multi-layered defense system, starting with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, particularly when dealing with the solid powder or creating solutions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any airborne particles and to contain any potential spills.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn when there is a risk of splashing. | To protect the eyes from dust particles and splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately upon contamination. | To prevent skin contact. |